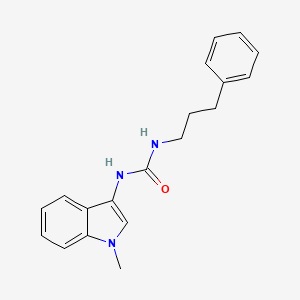
2-(((2-(5-Brom-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-cyclopentylchinazolin-4(3H)-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-cyclopentylquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C25H24BrN3O3S and its molecular weight is 526.45. The purity is usually 95%.
BenchChem offers high-quality 2-(((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-cyclopentylquinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-cyclopentylquinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Melanocortin-4-Rezeptor (MC4R)-Antagonist
Die Verbindung wurde als neuartiger, nicht-peptidischer MC4R-Antagonist identifiziert. Der Melanocortin-4-Rezeptor (MC4R) spielt eine entscheidende Rolle bei der Regulierung des Körpergewichts und der Energiehomöostase. Die Aktivierung von MC4R durch Melanocyt-stimulierende Hormone (MSH), die aus Pro-Opiomelanocortin (POMC) stammen, ist streng reguliert. Peptidische MC4R-Antagonisten, die in der Regel intrazerebroventrikulär verabreicht werden, haben in Nagetiermodellen gezeigt, dass sie das Körpergewicht und die Nahrungsaufnahme erhöhen. Dieser nicht-peptidische Antagonist bietet jedoch einen alternativen Ansatz, und seine Auswirkungen auf den durch Tumore induzierten Gewichtsverlust bei Mäusen nach peripherer Verabreichung werden untersucht .
Antibakterielle Aktivität
Obwohl sie nicht direkt mit ihrer Rolle bei der Gewichtsregulierung zusammenhängt, sind die antibakteriellen Eigenschaften der Verbindung bemerkenswert. Drei Derivate dieser Verbindung wurden synthetisiert und auf ihre antibakterielle Aktivität gegen Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis und Staphylococcus aureus untersucht. Weitere Forschung könnte ihren Wirkmechanismus und mögliche Anwendungen bei der Bekämpfung von bakteriellen Infektionen aufdecken .
Strukturelle Erkenntnisse
Kristallstrukturen von bromsubstituierten Schiff-Basen, die mit dieser Verbindung verwandt sind, wurden charakterisiert. Diese Erkenntnisse tragen zu unserem Verständnis seiner molekularen Wechselwirkungen und potenziellen Bindungsstellen bei, was die Medikamentenentwicklung und -optimierung unterstützen könnte .
Zusammenfassend lässt sich sagen, dass „2-(((2-(5-Brom-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-cyclopentylchinazolin-4(3H)-on“ in verschiedenen Bereichen von der Gewichtsregulierung bis hin zur antibakteriellen Aktivität vielversprechend ist. Weitere Forschung ist erforderlich, um sein volles Potenzial zu erschließen und zusätzliche Anwendungen zu erforschen. 🌟
Eigenschaften
IUPAC Name |
2-[[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-cyclopentylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24BrN3O3S/c1-15-21(27-23(32-15)19-13-16(26)11-12-22(19)31-2)14-33-25-28-20-10-6-5-9-18(20)24(30)29(25)17-7-3-4-8-17/h5-6,9-13,17H,3-4,7-8,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STDJDVIYGLRXLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C=CC(=C2)Br)OC)CSC3=NC4=CC=CC=C4C(=O)N3C5CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N5-(3,4-dichlorophenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B2548291.png)

![(4-(4-fluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2548295.png)
![3-(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-oxobutyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2548298.png)
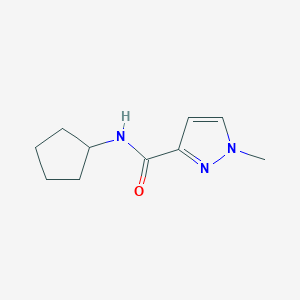

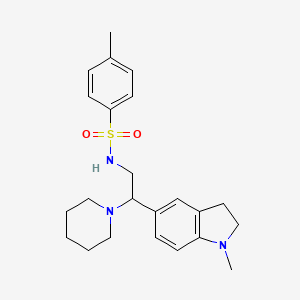

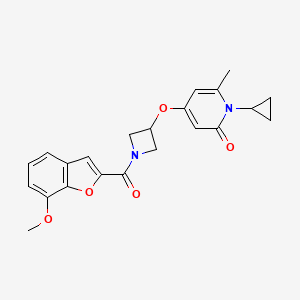
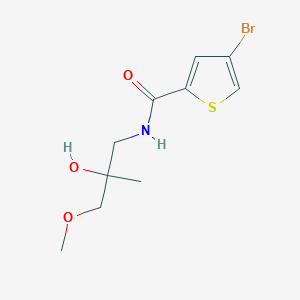
![[4-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2548306.png)
![2-(2,4-Dichlorophenoxy)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2548307.png)
![N-[2-(Dimethylamino)-6-(dimethylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2548309.png)
